Cas no 610759-57-4 (ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-(3-methylpiperidin-1-yl)methyl-4-oxo-4H-chromene-2-carboxylate)

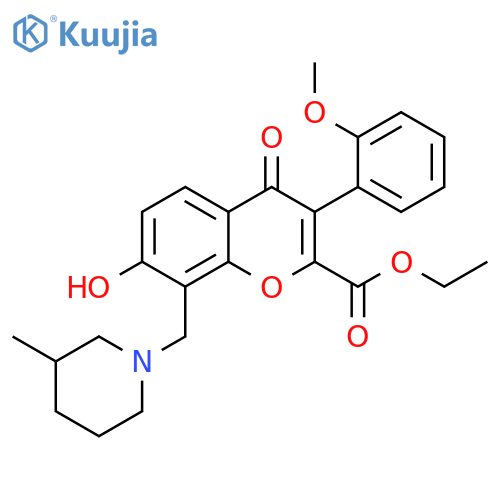

610759-57-4 structure

商品名:ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-(3-methylpiperidin-1-yl)methyl-4-oxo-4H-chromene-2-carboxylate

CAS番号:610759-57-4

MF:C26H29NO6

メガワット:451.511567831039

CID:5554380

ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-(3-methylpiperidin-1-yl)methyl-4-oxo-4H-chromene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxochromene-2-carboxylate

- 4H-1-Benzopyran-2-carboxylic acid, 7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methyl-1-piperidinyl)methyl]-4-oxo-, ethyl ester

- ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-(3-methylpiperidin-1-yl)methyl-4-oxo-4H-chromene-2-carboxylate

-

- インチ: 1S/C26H29NO6/c1-4-32-26(30)25-22(17-9-5-6-10-21(17)31-3)23(29)18-11-12-20(28)19(24(18)33-25)15-27-13-7-8-16(2)14-27/h5-6,9-12,16,28H,4,7-8,13-15H2,1-3H3

- InChIKey: NLCQKVNXTOXWTL-UHFFFAOYSA-N

- ほほえんだ: C1(C(OCC)=O)OC2=C(CN3CCCC(C)C3)C(O)=CC=C2C(=O)C=1C1=CC=CC=C1OC

じっけんとくせい

- 密度みつど: 1.253±0.06 g/cm3(Predicted)

- ふってん: 622.9±55.0 °C(Predicted)

- 酸性度係数(pKa): 5.95±0.40(Predicted)

ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-(3-methylpiperidin-1-yl)methyl-4-oxo-4H-chromene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3139-0310-5mg |

ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate |

610759-57-4 | 90%+ | 5mg |

$69.0 | 2023-07-05 | |

| Life Chemicals | F3139-0310-40mg |

ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate |

610759-57-4 | 90%+ | 40mg |

$140.0 | 2023-07-05 | |

| Life Chemicals | F3139-0310-10mg |

ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate |

610759-57-4 | 90%+ | 10mg |

$79.0 | 2023-07-05 | |

| Life Chemicals | F3139-0310-5μmol |

ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate |

610759-57-4 | 90%+ | 5μl |

$63.0 | 2023-07-05 | |

| Life Chemicals | F3139-0310-30mg |

ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate |

610759-57-4 | 90%+ | 30mg |

$119.0 | 2023-07-05 | |

| Life Chemicals | F3139-0310-50mg |

ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate |

610759-57-4 | 90%+ | 50mg |

$160.0 | 2023-07-05 | |

| Life Chemicals | F3139-0310-20μmol |

ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate |

610759-57-4 | 90%+ | 20μl |

$79.0 | 2023-07-05 | |

| Life Chemicals | F3139-0310-4mg |

ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate |

610759-57-4 | 90%+ | 4mg |

$66.0 | 2023-07-05 | |

| Life Chemicals | F3139-0310-2mg |

ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate |

610759-57-4 | 90%+ | 2mg |

$59.0 | 2023-07-05 | |

| Life Chemicals | F3139-0310-25mg |

ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate |

610759-57-4 | 90%+ | 25mg |

$109.0 | 2023-07-05 |

ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-(3-methylpiperidin-1-yl)methyl-4-oxo-4H-chromene-2-carboxylate 関連文献

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

610759-57-4 (ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-(3-methylpiperidin-1-yl)methyl-4-oxo-4H-chromene-2-carboxylate) 関連製品

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量